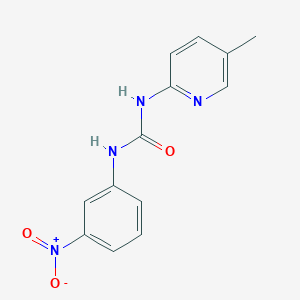
N-(5-methyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as MPN, is a synthetic compound that belongs to the class of urea-based herbicides. MPN is widely used as a herbicide to control grass and broadleaf weeds in various crops, including soybeans, corn, and cotton. MPN has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
科学研究应用
MPN has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, MPN is used as a herbicide to control weeds in crops, which helps to increase crop yield and quality. MPN has also been studied for its potential use as a fungicide and insecticide.
In medicine, MPN has been investigated for its potential anti-cancer properties. Studies have shown that MPN can inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division. MPN has also been studied for its potential use in the treatment of Alzheimer's disease, as it can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, MPN has been studied for its potential use as a molecular switch and for the development of new materials with unique properties.
作用机制
MPN acts as a photosystem II inhibitor, which means that it interferes with the process of photosynthesis in plants by blocking the transfer of electrons from water to plastoquinone in the photosystem II complex. This leads to the accumulation of reactive oxygen species, which causes damage to the photosystem II complex and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
MPN has been shown to have low toxicity to humans and animals. However, it can cause eye and skin irritation upon contact. In plants, MPN causes a range of physiological and biochemical effects, including chlorosis, necrosis, and reduced photosynthetic activity.
实验室实验的优点和局限性
MPN has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, MPN has some limitations, including its high cost and potential environmental impact.
未来方向
There are several future directions for research on MPN, including:
1. Studying the molecular mechanism of MPN's anti-cancer properties and developing new cancer treatments based on this mechanism.
2. Developing new herbicides, fungicides, and insecticides based on the chemical structure of MPN.
3. Investigating the potential use of MPN as a molecular switch and for the development of new materials with unique properties.
4. Studying the environmental impact of MPN and developing more sustainable alternatives.
Conclusion
In conclusion, MPN is a synthetic compound with unique chemical properties and potential applications in various fields. The synthesis of MPN involves the reaction of 5-methyl-2-pyridinylamine with 3-nitrophenyl isocyanate in the presence of a base catalyst. MPN has been extensively studied for its potential applications in agriculture, medicine, and material science. MPN acts as a photosystem II inhibitor and causes a range of physiological and biochemical effects in plants. MPN has several advantages for lab experiments, but also has some limitations. Future research directions for MPN include studying its anti-cancer properties, developing new pesticides, investigating its potential use as a molecular switch, and studying its environmental impact.
合成方法
The synthesis of MPN involves the reaction of 5-methyl-2-pyridinylamine with 3-nitrophenyl isocyanate in the presence of a base catalyst. The reaction yields MPN as a white crystalline solid with a melting point of 157-159°C. The purity of MPN can be increased by recrystallization using a suitable solvent.
属性
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-9-5-6-12(14-8-9)16-13(18)15-10-3-2-4-11(7-10)17(19)20/h2-8H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPPKRROVTPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

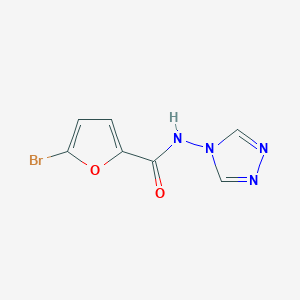
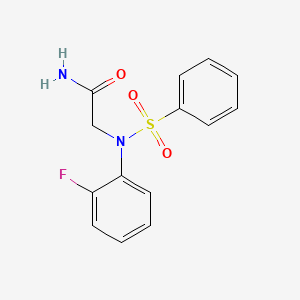
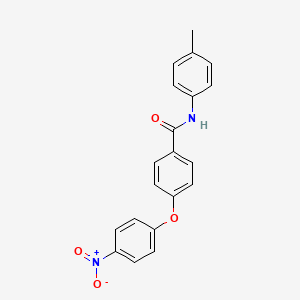


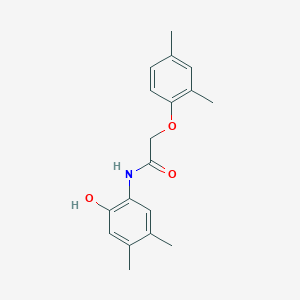
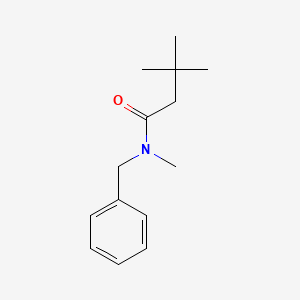
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
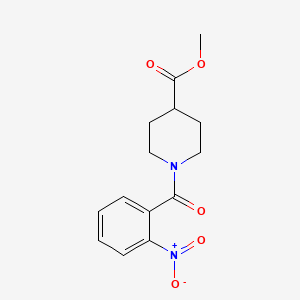
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)